molecular formula C20H24O3 B12916907 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran CAS No. 844679-34-1

2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran

Cat. No.: B12916907
CAS No.: 844679-34-1
M. Wt: 312.4 g/mol
InChI Key: MDWDSTVGZXXUID-UHFFFAOYSA-N
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Description

2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran (CAS RN: 844679-34-1) is an organic compound with the molecular formula C20H24O3 and an average molecular weight of 312.4028 g/mol . This tetrahydrofuran derivative features two 4-methoxyphenyl substituents and two methyl groups on its oxolane (tetrahydrofuran) ring structure, a configuration that defines its specific physicochemical properties . As a specialized chemical building block, this compound is of significant interest in advanced organic synthesis and materials science research. Tetrahydrofuran derivatives are widely utilized in the synthesis of polymers, resins, and as solvents or intermediates for complex molecules . Researchers may employ this particular bis-aryl functionalized tetrahydrofuran as a precursor or intermediate in the development of novel polymeric materials, pharmaceutical candidates, or ligand systems in catalysis, leveraging its unique stereochemistry and aromatic functionality. This product is provided exclusively For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material according to appropriate laboratory safety protocols and consult relevant safety data sheets before use.

Properties

CAS No.

844679-34-1

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

2,4-bis(4-methoxyphenyl)-3,5-dimethyloxolane

InChI

InChI=1S/C20H24O3/c1-13-19(15-5-9-17(21-3)10-6-15)14(2)23-20(13)16-7-11-18(22-4)12-8-16/h5-14,19-20H,1-4H3

InChI Key

MDWDSTVGZXXUID-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(OC1C2=CC=C(C=C2)OC)C)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of 1,4-Diarylbutane-1,4-Diols

A prominent method involves the acid-catalyzed direct cyclization of chiral 1,4-diarylbutane-1,4-diols bearing non-symmetrical aromatic rings. This approach was demonstrated in the asymmetric synthesis of related tetrahydrofuran derivatives with high yield and stereoselectivity.

  • Procedure : The unprotected chiral 1,4-diarylbutane-1,4-diol is treated with an acid catalyst under controlled conditions to promote intramolecular cyclization, forming the tetrahydrofuran ring.
  • Outcome : This method yields the tetrahydrofuran with uncommon relative stereochemistry (2,3-anti-3,4-syn-4,5-syn), which is relevant for 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran derivatives.
  • Reference : This method was applied in the synthesis of ent-anorisol A and its stereoisomers, compounds structurally related to the target molecule, confirming the feasibility of acid-catalyzed cyclization for such tetrahydrofuran systems.

Nucleophilic Substitution Using Tosylate Intermediates

Another approach involves the preparation of tosylate intermediates from hydroxyketones followed by nucleophilic substitution to build the tetrahydrofuran ring:

  • Step 1 : Synthesis of hydroxyketone precursors bearing methoxyphenyl groups.
  • Step 2 : Conversion of hydroxy groups to tosylates using tosyl chloride in pyridine.
  • Step 3 : Intramolecular nucleophilic substitution promoted by a base (e.g., polymer-supported borohydride) to close the tetrahydrofuran ring.
  • Step 4 : Purification by column chromatography to isolate the desired tetrahydrofuran derivative.
  • Reference : This multi-step synthetic route was used in the synthesis of manassantin analogues, which share the tetrahydrofuran core with 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran.

Use of Organolithium Reagents and Photochemical Methods

  • Organolithium reagents (e.g., n-butyllithium) can be used to deprotonate aromatic precursors, followed by reaction with electrophiles such as p-toluenesulfonyl chloride to form intermediates that can be cyclized.
  • Photochemical ring expansion and rearrangement reactions have also been explored for related tetrahydrofuran derivatives, although these are less common for this specific compound.

Reaction Conditions and Catalysts

Method Key Reagents/Catalysts Conditions Yield & Purity
Acid-catalyzed cyclization Acid catalyst (e.g., mineral acids) Mild heating, controlled pH High yield, good stereoselectivity
Tosylate intermediate route Tosyl chloride, pyridine, polymer-supported borohydride Room temperature to mild heating Moderate to high yield, purified by chromatography
Organolithium-mediated steps n-BuLi, p-toluenesulfonyl chloride 0 °C to 60 °C, inert atmosphere Variable, requires careful control

Stereochemical Considerations

  • The stereochemistry of the tetrahydrofuran ring is critical for biological activity and physical properties.
  • Acid-catalyzed cyclization of chiral diols allows for control of relative stereochemistry, producing the 2,3-anti-3,4-syn-4,5-syn configuration.
  • Synthetic routes involving tosylate intermediates and nucleophilic substitution also allow for stereochemical control depending on the starting materials and reaction conditions.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Steps Advantages Limitations
Acid-catalyzed cyclization Chiral 1,4-diarylbutane-1,4-diols Direct cyclization under acid High stereoselectivity, good yield Requires chiral precursors
Tosylate intermediate nucleophilic substitution Hydroxyketones, tosyl chloride, base Tosylation, intramolecular substitution Versatile, well-established Multi-step, purification needed
Organolithium and photochemical methods Aromatic precursors, n-BuLi, electrophiles Deprotonation, substitution, photochemical ring expansion Potential for novel derivatives Complex, sensitive to conditions

Research Findings and Data

  • The acid-catalyzed cyclization method has been shown to produce the target tetrahydrofuran with high stereoselectivity and yield, confirmed by spectroscopic data matching natural analogues.
  • The tosylate intermediate method yields the compound as a colorless oil or crystalline solid after chromatographic purification, with yields typically ranging from 70% to 90% depending on conditions.
  • Purity and stereochemical configuration are confirmed by NMR, optical rotation, and circular dichroism spectroscopy in reported studies.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include thiocarbonyl compounds, sulfoxides, sulfones, and substituted derivatives. These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C20H24O3
  • Molecular Weight: 312.4028 g/mol
  • CAS Registry Number: 844679-34-1
  • IUPAC Name: 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran

The compound features a tetrahydrofuran ring substituted with two methoxyphenyl groups and two methyl groups, contributing to its chemical reactivity and biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds structurally related to 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit hypoxia-inducible factor (HIF-1), a key regulator in cancer progression. The inhibition of HIF-1 leads to reduced tumor growth and metastasis in various cancer models .

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Analogues of tetrahydrofuran lignans have demonstrated the ability to promote neurite outgrowth and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases .

Material Science Applications

1. Organic Photovoltaics
The unique electronic properties of 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran make it an interesting candidate for organic photovoltaic materials. Its ability to form stable thin films with good charge transport properties can enhance the efficiency of solar cells .

2. Polymer Additives
In polymer science, this compound can be used as an additive to improve the mechanical properties and thermal stability of polymers. Its incorporation into polymer matrices can lead to enhanced performance in various applications ranging from packaging materials to automotive components .

Synthesis and Derivatives

The synthesis of 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran typically involves multi-step organic reactions including coupling reactions with aryl halides and subsequent cyclization processes. The development of efficient synthetic routes is crucial for producing this compound in sufficient quantities for research and industrial applications.

Case Studies

Case Study 1: Anticancer Research
A study conducted on the effects of tetrahydrofuran lignans on breast cancer cells demonstrated that these compounds could significantly reduce cell viability through apoptosis induction. The specific mechanism involved the modulation of signaling pathways related to cell survival and proliferation .

Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, analogues of this compound were shown to enhance cell survival rates significantly compared to controls. These findings suggest that the compound may be useful in developing therapies for Alzheimer's disease and other neurodegenerative disorders .

Mechanism of Action

Comparison with Similar Compounds

2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran

  • Core structure : Tetrahydrofuran (fully saturated oxygen-containing heterocycle).
  • Substituents : Two 4-methoxyphenyl groups at positions 2 and 4, and methyl groups at positions 3 and 3.
  • Functional groups : Methoxy (-OCH₃), methyl (-CH₃), and ether (C-O-C).

3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione ()

  • Core structure : Dihydrofuran-2,5-dione (unsaturated lactone ring).
  • Substituents: Two 4-(4-methoxyphenoxy)phenyl groups at positions 3 and 3.
  • Functional groups : Methoxy (-OCH₃), ester (C=O), and ether (C-O-C).

Substituent Variations in Epimedium-Derived Analogues ()

Several compounds from Epimedium processing share methoxyphenyl substituents but differ in their core structures:

Compound Name (Simplified) Core Structure Substituents Key Properties/Reactivity
Target Compound Tetrahydrofuran 2,4-(4-methoxyphenyl); 3,5-(methyl) High lipophilicity due to methyl groups
3,5,7-Trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-4H-chromen-4-one Chromenone (flavonoid) 4-methoxyphenyl at C2; hydroxyl and alkyl groups at C3, C5, C7, and C8 Enhanced solubility via hydroxyl groups; potential antioxidant activity
3,5-Dihydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-4(8H)-one Pyranochromenone 4-methoxyphenyl at C2; fused pyran ring with methyl groups Increased structural rigidity and metabolic stability

Key Observations :

  • The tetrahydrofuran core in the target compound lacks the conjugated π-system present in chromenones, reducing UV absorption and redox activity.
  • Methyl groups in the target compound may enhance membrane permeability compared to hydroxyl-rich analogues from Epimedium .

Functional Group Impact on Reactivity

3,5-Diacetyloxy Anhydroicaritin ()

  • Structure: Anhydroicaritin (flavonoid) with acetylated hydroxyl groups.
  • Comparison: Acetylation of hydroxyl groups in this analogue reduces polarity, contrasting with the methoxy groups in the target compound.

(3S,4S)-3-(4-hydroxy-3,5-dimethoxybenzyl)-4-(4-hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one ()

  • Core structure : Dihydrofuran-2(3H)-one (unsaturated lactone).
  • Substituents : Hydroxy-methoxybenzyl groups at positions 3 and 4.
  • Key difference : Hydroxyl groups increase hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the purely methoxy/methyl-substituted target compound .

Research Implications

  • Pharmaceutical Potential: The target compound’s methyl and methoxy groups suggest utility as a lipophilic carrier for hydrophobic drugs, whereas Epimedium analogues with hydroxyl groups may be better suited for direct therapeutic activity .
  • Synthetic Chemistry : The dihydrofuran dione () and lactone derivatives () highlight the versatility of furan-based cores in generating diverse functional materials .

Biological Activity

2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran (C20H24O3) is an organic compound notable for its unique molecular structure, which features two methoxyphenyl groups attached to a tetrahydrofuran ring. This compound has garnered attention due to its potential biological activities, making it a candidate for further research in drug development and therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C20H24O3
  • Molecular Weight : 312.4028 g/mol
  • Structural Features : The presence of methoxy groups enhances its lipophilicity and potential biological interactions.

Antitumor Activity

Research indicates that compounds structurally related to 2,4-bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran exhibit significant antitumor properties. For instance, analogs such as Manassantin A have been shown to inhibit hypoxia-inducible factor 1 (HIF-1), which is crucial for tumor survival under low oxygen conditions. In vitro studies demonstrated that these compounds can significantly reduce HIF-1α expression and vascular endothelial growth factor (VEGF) secretion in cancer cell lines at concentrations ranging from 10 to 100 nM .

The biological activity of 2,4-bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran may involve:

  • Inhibition of HIF-1 : This is crucial for tumor adaptation to hypoxic environments.
  • Cytotoxicity : Studies using the MTT assay revealed that this compound exhibits cytotoxic effects on various cancer cell lines while maintaining a survival rate above 80% at concentrations up to 10 µM in HEK-293T cells .

Study on Antitumor Efficacy

A dual luciferase-reporter assay was performed on HEK-293T cells transfected with HIF-1 response elements. The results indicated that the analogs of 2,4-bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran significantly inhibited HIF-1 transactivation activity. The study also highlighted the importance of structural modifications in enhancing biological activity .

Toxicological Assessment

General toxicity assessments conducted via the MTT assay showed that even at high concentrations, the compound exhibited a favorable safety profile with minimal cytotoxic effects on normal cells. This suggests potential for therapeutic applications with manageable side effects .

Comparative Analysis with Related Compounds

The following table summarizes the structural variations and biological activities of compounds related to 2,4-bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran:

Compound NameStructureUnique FeaturesBiological Activity
Manassantin AC42H52O11Larger size with multiple functional groupsPotent HIF-1 inhibitor
(+) Pinoresinol-4,4'-di-O-beta-D-glucopyranosideComplex glycoside structureSugar moiety enhances solubilityAntioxidant properties
2-(3-Methoxy-4-hydroxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethyltetrahydrofuranContains additional hydroxyl groupIncreased hydrophilicityPotential anti-inflammatory effects

Q & A

Q. What are the recommended spectroscopic methods for confirming the structural integrity of 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran?

  • Methodological Answer : X-ray crystallography (XRD) is critical for unambiguous structural confirmation. Monoclinic crystal systems (e.g., space group P2₁/n) with unit cell parameters (e.g., a = 21.637 Å, b = 5.9532 Å, c = 24.749 Å, β = 109.5°) can resolve substituent positions and stereochemistry . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear Overhauser effect spectroscopy (NOESY) to confirm spatial proximity of methyl and methoxyphenyl groups .

Q. How can researchers optimize synthetic routes for 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran to improve yield?

  • Methodological Answer : Employ stepwise alkylation or cycloaddition strategies under inert atmospheres. For example, using N,N-dimethylformamide (DMF) as a solvent at 125°C with sodium carbonate as a base enhances nucleophilic substitution efficiency for methoxyphenyl group incorporation . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography using ethyl acetate/hexane gradients to isolate diastereomers .

Q. What solvent systems are suitable for stabilizing 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran during storage?

  • Methodological Answer : Tetrahydrofuran (THF) derivatives are prone to peroxide formation; thus, store the compound in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under argon at –20°C. Avoid prolonged exposure to light or oxygen, which may degrade methoxy groups or induce ring-opening reactions .

Advanced Research Questions

Q. How can intermolecular interactions (e.g., C–H⋯O, π-π stacking) influence the crystallographic packing of 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran?

  • Methodological Answer : Analyze XRD data to identify non-covalent interactions. For example, methoxy groups may participate in C–H⋯O hydrogen bonds (2.8–3.2 Å), while aromatic rings could exhibit π-π stacking (centroid distances ~3.7 Å). Compare with analogs like 3,4-dibromo-2,5-dihydrofuran derivatives, where Br⋯Br contacts (3.5 Å) dominate packing . Use software like Mercury (CCDC) to model van der Waals radii and electrostatic potentials .

Q. How should researchers address contradictions in reaction yields when scaling up synthesis?

  • Methodological Answer : Perform kinetic studies to identify rate-limiting steps. For instance, steric hindrance from 3,5-dimethyl groups may reduce cyclization efficiency at larger scales. Use design of experiments (DoE) to optimize variables like temperature (100–143°C), solvent polarity (DMF vs. THF), and base stoichiometry (1.5–2.5 eq.). Validate with in situ Fourier-transform infrared spectroscopy (FTIR) to track carbonyl intermediates .

Q. What computational approaches are suitable for predicting the photophysical properties of 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (HOMO-LUMO gaps) and UV-Vis absorption spectra. Compare with experimental data from UV-Vis spectroscopy in acetonitrile. Solvatochromic shifts (~10 nm) may arise from methoxy group electron-donating effects .

Methodological Notes

  • Structural Characterization : Prioritize single-crystal XRD for stereochemical assignments, as NMR alone may fail to distinguish diastereomers .
  • Synthetic Reproducibility : Document reaction atmosphere (e.g., nitrogen vs. argon) and moisture levels, as THF-based intermediates are hygroscopic .
  • Data Validation : Cross-reference crystallographic data (CCDC codes) with the Cambridge Structural Database to confirm novelty .

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